molecular formula C6H6F3NO B2991507 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol CAS No. 151509-97-6

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol

Cat. No.: B2991507
CAS No.: 151509-97-6
M. Wt: 165.115
InChI Key: KHICFDIULXLQAY-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C6H6F3NO. It has a molecular weight of 165.11 . It is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6F3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,5,10-11H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 255.4±40.0 °C and its predicted density is 1.433±0.06 g/cm3 . The predicted pKa value is 11.31±0.20 .

Scientific Research Applications

Synthesis of Novel Compounds

2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol is utilized in the synthesis of various novel compounds. For instance, it is used in the production of 4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene, which exhibits fluorescence in the long wave region (Sagitova et al., 2023).

Quantum Mechanical Modeling

This compound has also been the subject of quantum mechanical modeling studies. Researchers have analyzed its structural and vibrational properties, comparing them with other fluoromethylated-pyrrol derivatives (Cataldo et al., 2014).

Synthesis of Dihydro-1H-pyrrol-2-ols

In another application, the compound is used in the regioselective synthesis of stable 2-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-2-ols. These derivatives can further react to yield fluorinated 1-aminopyrrole derivatives and other fluorinated heterocycles (Attanasi et al., 2001).

Application in Electrophilic Oxyalkylation

Electrophilic 2-(trifluoroacetyl)-1,3-azoles, which can be derived from this compound, have been used in the C-oxyalkylation of various five-membered heterocycles. The yields of the corresponding trifluoromethyl-substituted alcohols depend on the electronic and steric nature of the 1,3-azole unit (Khodakovskiy et al., 2010).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Properties

IUPAC Name

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,5,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHICFDIULXLQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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